Dicyclohexyl(2'-methoxy-6'-methyl-[1,1'-biphenyl]-2-yl)phosphine
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Overview
Description
Dicyclohexyl(2’-methoxy-6’-methyl-[1,1’-biphenyl]-2-yl)phosphine is a phosphine ligand commonly used in various chemical reactions, particularly in catalysis. This compound is characterized by its biphenyl structure with a methoxy and methyl substituent, making it a versatile ligand in organometallic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexyl(2’-methoxy-6’-methyl-[1,1’-biphenyl]-2-yl)phosphine typically involves the reaction of 2’-methoxy-6’-methyl-[1,1’-biphenyl]-2-yl chloride with dicyclohexylphosphine in the presence of a base. The reaction is usually carried out under inert conditions to prevent oxidation of the phosphine. Common bases used include potassium tert-butoxide or sodium hydride. The reaction is typically performed in anhydrous solvents such as tetrahydrofuran (THF) or toluene .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors may be used to enhance the efficiency of the reaction and to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Dicyclohexyl(2’-methoxy-6’-methyl-[1,1’-biphenyl]-2-yl)phosphine undergoes various types of chemical reactions, including:
Oxidation: The phosphine can be oxidized to the corresponding phosphine oxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The compound can participate in substitution reactions where the phosphine ligand is replaced by other ligands in coordination complexes.
Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling, where it acts as a ligand to stabilize the palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Various ligands and metal complexes.
Coupling Reactions: Palladium catalysts, boronic acids, and bases such as potassium carbonate.
Major Products Formed
Oxidation: Phosphine oxide.
Substitution: New coordination complexes.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
Dicyclohexyl(2’-methoxy-6’-methyl-[1,1’-biphenyl]-2-yl)phosphine is widely used in scientific research due to its versatility as a ligand. Some of its applications include:
Chemistry: Used in various catalytic processes, including cross-coupling reactions, hydrogenation, and hydroformylation.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of Dicyclohexyl(2’-methoxy-6’-methyl-[1,1’-biphenyl]-2-yl)phosphine primarily involves its role as a ligand in catalysis. It coordinates with metal centers, such as palladium, to form stable complexes that facilitate various chemical reactions. The biphenyl structure and substituents enhance the ligand’s ability to stabilize the metal center and improve the efficiency of the catalytic process .
Comparison with Similar Compounds
Similar Compounds
- Dicyclohexyl(2’,6’-diisopropoxy-3-biphenylyl)phosphine
- (2,4,6-Tri-isopropyl)phenyl)di-cyclohexylphosphine
- 2-Dicyclohexylphosphino-2-methoxy-1-phenylnaphthalene
Uniqueness
Dicyclohexyl(2’-methoxy-6’-methyl-[1,1’-biphenyl]-2-yl)phosphine is unique due to its specific substituents on the biphenyl structure, which provide distinct steric and electronic properties. These properties make it particularly effective in stabilizing metal catalysts and enhancing the efficiency of catalytic reactions compared to other similar phosphine ligands .
Properties
Molecular Formula |
C26H35OP |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
dicyclohexyl-[2-(2-methoxy-6-methylphenyl)phenyl]phosphane |
InChI |
InChI=1S/C26H35OP/c1-20-12-11-18-24(27-2)26(20)23-17-9-10-19-25(23)28(21-13-5-3-6-14-21)22-15-7-4-8-16-22/h9-12,17-19,21-22H,3-8,13-16H2,1-2H3 |
InChI Key |
KXOMFFPYBZMOLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 |
Origin of Product |
United States |
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